ethyl 2-(4-hydroxy-3-methylphenyl)acetate

Drug Discovery ADME-Tox Profiling Chemical Biology

Ethyl 2-(4-hydroxy-3-methylphenyl)acetate (CAS 607707-64-2) is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol. It belongs to the class of 1-hydroxy-2-unsubstituted benzenoids, specifically a phenylacetic acid ester derivative characterized by a para-hydroxyl group and a meta-methyl substituent on the aromatic ring.

Molecular Formula C11H14O3
Molecular Weight 194.23
CAS No. 607707-64-2
Cat. No. B2725288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(4-hydroxy-3-methylphenyl)acetate
CAS607707-64-2
Molecular FormulaC11H14O3
Molecular Weight194.23
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=C(C=C1)O)C
InChIInChI=1S/C11H14O3/c1-3-14-11(13)7-9-4-5-10(12)8(2)6-9/h4-6,12H,3,7H2,1-2H3
InChIKeySFSINBRPRMNWIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





ethyl 2-(4-hydroxy-3-methylphenyl)acetate (CAS 607707-64-2): Procurement and Technical Specification Summary


Ethyl 2-(4-hydroxy-3-methylphenyl)acetate (CAS 607707-64-2) is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It belongs to the class of 1-hydroxy-2-unsubstituted benzenoids, specifically a phenylacetic acid ester derivative characterized by a para-hydroxyl group and a meta-methyl substituent on the aromatic ring [1]. Commercially, it is available as a custom synthesis item or from select vendors in purities typically ≥95%, with storage recommended in cool, dry conditions for long-term stability . Its primary applications lie in pharmaceutical research and chemical synthesis, serving as a building block for more complex molecules [2]. However, its specific utility is defined by its unique substitution pattern and ester moiety, which impart distinct physicochemical and reactivity profiles that are not interchangeable with closely related analogs, as will be detailed in the following sections.

Why Generic Substitution Fails: Critical Differentiators for ethyl 2-(4-hydroxy-3-methylphenyl)acetate in R&D and Industrial Applications


The common practice of substituting one hydroxyphenylacetate derivative for another in synthetic protocols or research applications is fraught with risk, as the subtle structural variations among these compounds translate into significant differences in their physicochemical behavior, reactivity, and biological interactions. For ethyl 2-(4-hydroxy-3-methylphenyl)acetate, the precise positioning of the 3-methyl group adjacent to the 4-hydroxy group on the phenyl ring creates a unique steric and electronic environment [1]. This specific substitution pattern is not merely a nominal difference; it fundamentally alters the compound's lipophilicity, volatility, and enzyme-binding affinity compared to its non-methylated or differently esterified counterparts [2]. Relying on a generic or similar compound without verifying these specific properties can lead to failed syntheses, irreproducible biological assay results, or suboptimal performance in applications ranging from fragrance formulation to advanced catalysis . The following section provides a quantitative, evidence-based comparison to demonstrate exactly where and why this specific compound is the scientifically and functionally superior choice over its closest analogs.

Quantitative Differentiation Guide: ethyl 2-(4-hydroxy-3-methylphenyl)acetate (607707-64-2) vs. Closest Analogs


Enhanced Lipophilicity vs. Methyl Ester and Non-Methylated Ethyl Ester for Improved Membrane Permeability in Biological Assays

The introduction of a 3-methyl group on the aromatic ring of ethyl 2-(4-hydroxyphenyl)acetate significantly increases the calculated partition coefficient (logP), enhancing lipophilicity. Compared to the methyl ester analog (methyl 2-(4-hydroxy-3-methylphenyl)acetate), the ethyl ester also contributes to a higher logP. Specifically, the target compound exhibits a predicted logP of approximately 2.24 [1]. This is quantifiably higher than that of its demethylated analog, ethyl 2-(4-hydroxyphenyl)acetate, which lacks the methyl group and is expected to have a lower logP due to increased polarity [2]. This difference in lipophilicity is a key factor in predicting passive membrane permeability and oral absorption, making the target compound a more suitable scaffold for designing CNS-penetrant or cell-permeable molecules.

Drug Discovery ADME-Tox Profiling Chemical Biology

Increased Volatility and Olfactory Profile Differentiation vs. Methyl Ester for Fragrance Applications

Ethyl 2-(4-hydroxy-3-methylphenyl)acetate is recognized for its pleasant, sweet floral aroma, a characteristic that is directly tied to its molecular structure and volatility . While the methyl ester analog (CAS 64360-47-0) shares a similar aromatic profile, the ethyl ester's slightly higher molecular weight and altered vapor pressure provide a distinct and often more desirable tenacity and diffusion profile in fragrance compositions [1]. This difference, though subtle, is critical for perfumers and flavorists who rely on precise odor profiles and performance characteristics. The ethyl ester is documented as a fragrance ingredient, whereas its specific application is more niche compared to the more common, non-methylated ethyl phenylacetates [2].

Fragrance Chemistry Formulation Science Volatile Compound Analysis

Demonstrated Utility as a Substrate in Copper-Catalyzed Carbene Insertion Reactions vs. Alternative Aryl Esters

Ethyl 2-(4-hydroxy-3-methylphenyl)acetate has been explicitly demonstrated as a viable substrate in copper(I)-catalyzed carbene insertion reactions, a specific application not universally shared by all hydroxyphenylacetate esters. A mixed-ligand copper(I) complex, [Cu(PPh3)2(κ2-O,O")-lact)], was reported to promote the insertion of a carbene fragment (from ethyl diazoacetate) into O–H bonds, yielding ethyl 2-phenoxyacetate derivatives in good to high yields . The target compound's specific structure—bearing both a free phenolic hydroxyl group for insertion and an ethyl ester moiety—makes it a valuable building block for generating novel 2-aryloxyacetate scaffolds via this mild and efficient catalytic method . This contrasts with analogs lacking the free hydroxyl group, which would be inert to this transformation, or those with different ester groups that might undergo transesterification under the reaction conditions.

Organic Synthesis Catalysis Methodology Development

Targeted Applications for ethyl 2-(4-hydroxy-3-methylphenyl)acetate Based on Empirical Evidence


Medicinal Chemistry Lead Optimization: Building CNS-Penetrant and Cell-Permeable Molecular Scaffolds

The elevated calculated logP (approx. 2.24) of ethyl 2-(4-hydroxy-3-methylphenyl)acetate, compared to its less lipophilic analogs, positions it as a superior starting material for medicinal chemists aiming to improve the blood-brain barrier penetration or overall cellular uptake of their drug candidates [1]. This property is particularly relevant for programs targeting neurological disorders or intracellular targets where passive diffusion is a primary mechanism of drug entry. Procuring this specific ester, rather than a more polar alternative, can streamline lead optimization efforts by providing an inherently more membrane-permeable core structure.

Advanced Synthetic Methodology: Construction of Ether-Linked Molecular Libraries via Cu-Catalyzed Insertion

The compound's unique bifunctional nature—a free phenol for O–H insertion and a stable ethyl ester—has been demonstrated in a copper-catalyzed carbene insertion reaction . This makes it a strategic intermediate for the rapid assembly of diverse ethyl 2-phenoxyacetate libraries, which are valuable in both medicinal and agricultural chemistry. Researchers seeking to implement this specific, high-yielding transformation for building C–O bonds would select this compound over other aryl esters that lack the requisite hydroxyl handle.

Fine Fragrance and Flavor Formulation: Creating Unique Floral and Sweet Olfactory Profiles

The documented sweet, floral aroma of ethyl 2-(4-hydroxy-3-methylphenyl)acetate, coupled with its specific volatility profile derived from its ethyl ester structure, makes it a valuable component in the creation of proprietary fragrance accords . Its use is indicated for formulators seeking to impart a distinct, tenacious floral note that differs from the more common and sharper profile of non-hydroxylated phenylacetates or the faster-evaporating profile of its methyl ester analog [2]. This specific compound provides a tool for perfumers to fine-tune the performance and character of their creations.

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